

# Technical Support Center: Evenamide and Extrapyramidal Symptoms (EPS)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for **evenamide** to induce extrapyramidal symptoms (EPS). The following troubleshooting guides and frequently asked questions (FAQs) address common queries and potential issues encountered during experimental and clinical research.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of evenamide?

A1: **Evenamide** is a novel, orally available new chemical entity. Its primary mechanism of action involves the modulation of glutamate release through the specific targeting of voltage-gated sodium channels.[1] It normalizes aberrant glutamate release associated with neuronal hyperexcitability without affecting basal glutamate levels.[2][3] Unlike conventional first and second-generation antipsychotics, preclinical and clinical studies have shown that **evenamide** does not interact with dopamine (D2), serotonin, or over 130 other CNS neurotransmitters, enzymes, or transporters.[4][5][6] This unique mechanism avoids the direct dopamine receptor blockade that is the primary cause of extrapyramidal side effects associated with other antipsychotics.[5]

Q2: What are extrapyramidal symptoms (EPS)?

A2: Extrapyramidal symptoms are a group of involuntary movement disorders that can arise as side effects of medications, particularly antipsychotics that block dopamine receptors.[7] These



### symptoms include:

- Akathisia: A state of agitation and restlessness, with an inability to sit still.
- Dystonia: Involuntary muscle contractions that cause repetitive or twisting movements.
- Parkinsonism: Symptoms that mimic Parkinson's disease, such as tremors, rigidity, and slow movement (bradykinesia).[7]
- Tardive Dyskinesia: Involuntary and repetitive facial movements, such as grimacing, chewing, or tongue protrusion.

Q3: Based on its mechanism, what is the theoretical risk of evenamide inducing EPS?

A3: The theoretical risk of **evenamide** inducing EPS is considered very low. EPS are primarily linked to the blockade of dopamine D2 receptors in the nigrostriatal pathway.[5] Since **evenamide**'s mechanism of action is centered on glutamate modulation via voltage-gated sodium channels and it does not have an affinity for dopamine receptors, it bypasses the pathway responsible for typical antipsychotic-induced EPS.[4] Its mode of action is to downregulate the hyperdopaminergic state by targeting hippocampal hyperexcitability, rather than by direct receptor blockade.[5][8]

Q4: What have clinical trials demonstrated regarding the incidence of EPS with **evenamide**?

A4: Across multiple clinical trials, **evenamide** has been consistently shown to be well-tolerated, with no evidence of inducing or worsening extrapyramidal symptoms compared to placebo.[1] A Phase IIa study reported no worsening of EPS.[1] Similarly, the international, double-blind Study 008A found no significant increases in EPS.[9] Long-term, open-label extension studies (up to one year) have also confirmed that no increase in the incidence of EPS was observed, as measured by formal rating scales like the Extrapyramidal Symptoms Rating Scale—Abbreviated version (ESRS-A).[10]

## **Troubleshooting Guide**

Issue: A participant in an **evenamide** clinical trial is exhibiting symptoms that resemble EPS (e.g., restlessness, muscle stiffness, tremors).



### Troubleshooting Steps:

- Verify Concomitant Medications: Is the participant taking other medications (including their primary antipsychotic) that are known to cause EPS? **Evenamide** is studied as an add-on therapy, so the background antipsychotic (e.g., risperidone, aripiprazole) is a more likely cause.[1]
- Perform a Formal Assessment: Conduct a thorough neurological examination and use a standardized rating scale, such as the Extrapyramidal Symptoms Rating Scale—Abbreviated (ESRS-A), to objectively quantify the symptoms.[11]
- Review Baseline Assessment: Compare the current assessment with the participant's baseline neurological and EPS assessments to determine if the symptoms are new or a worsening of a pre-existing condition.
- Consider Differential Diagnoses: Rule out other potential causes for the symptoms, such as anxiety (for akathisia-like restlessness) or other neurological conditions.
- Consult Medical Monitor: Report the event to the study's medical monitor immediately to
  ensure participant safety and proper documentation in accordance with the trial protocol.
  Given the established safety profile of evenamide, a causal link is unlikely, but all adverse
  events must be investigated thoroughly.[9][10]

### **Data Presentation**

Table 1: Incidence of EPS in Key **Evenamide** Clinical Trials



| Study<br>Name/Phase       | Dosage        | Comparator | Key Finding<br>Regarding<br>EPS                                                                                        | Citation |
|---------------------------|---------------|------------|------------------------------------------------------------------------------------------------------------------------|----------|
| Phase IIa                 | 15-25 mg bid  | Placebo    | "There was no evidence of any worsening of extrapyramidal symptomswith Evenamide treatment, compared to placebo."      | [1]      |
| Study 008A                | 30 mg bid     | Placebo    | "The addition of evenamidewas well tolerated by patients, showing no significant increases in extrapyramidal symptoms" | [9]      |
| Study 014/015<br>(1-Year) | 7.5-30 mg bid | Open-Label | "Importantly, no increase was noted in the incidence of EPS, as assessed by the ESRS-A"                                | [10]     |
| Phase II (2017<br>Report) | 15-25 mg bid  | Placebo    | "There are no reports of EPS, sedation, weight gain, cardiac changes, or sexual dysfunction."                          | [4]      |



## **Experimental Protocols**

## Protocol 1: Phase IIa, Double-Blind, Placebo-Controlled Add-On Study

- Objective: To investigate the tolerability, safety, and preliminary efficacy of **evenamide** as an add-on treatment for schizophrenia.
- Design: A four-week, randomized, double-blind, placebo-controlled study.[1]
- Population: 89 patients with schizophrenia experiencing breakthrough psychotic symptoms while on stable and adequate doses of risperidone or aripiprazole.[1]
- Intervention: Patients were randomized to receive either evenamide (15–25 mg bid) or a matching placebo in addition to their ongoing atypical antipsychotic.[4]
- Safety Assessments: Evaluations of vital signs, ECGs, laboratory tests, and extrapyramidal symptoms (EPS) were performed weekly.[4]
- Primary Outcome: Safety and tolerability, with a specific focus on the absence of doselimiting toxicities and side effects like EPS.[1]

## Protocol 2: Assessment of Extrapyramidal Symptoms in Clinical Trials

- Objective: To systematically monitor and quantify any potential EPS during treatment with **evenamide**.
- Methodology: The Extrapyramidal Symptoms Rating Scale—Abbreviated version (ESRS-A)
  is utilized at baseline and at periodic intervals throughout the trial (e.g., weekly, monthly, and
  at study completion).[11]
- Administration: The scale is administered by a trained and calibrated rater who is blinded to the treatment assignment (in double-blind studies).[11]
- Domains Assessed: The ESRS-A includes subscales for objectively assessing Parkinsonism,
   Dystonia, Akathisia, and Tardive Dyskinesia.







Data Analysis: Changes from baseline in ESRS-A scores are compared between the
 evenamide and placebo groups to determine if there is any statistically significant difference
 in the emergence or worsening of EPS.

## **Visualizations**





Click to download full resolution via product page

Caption: **Evenamide**'s mechanism targeting glutamate release without D2 receptor interaction.





Click to download full resolution via product page

Caption: Workflow for a randomized controlled trial assessing **evenamide** safety and EPS.





Click to download full resolution via product page

Caption: Troubleshooting logic for observed EPS-like symptoms in an **evenamide** trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evenamide met study objectives of good tolerability, safety, and preliminary evidence of efficacy as an add-on therapy for the treatment of schizophrenia- unique MoA | Newron Pharmaceuticals [newron.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18. Evenamide, a Putative Antipsychotic, Targets Abnormal Electrical Activity and Glutamatergic Abnormalities to Improve Psychotic Symptoms in Patients With Schizophrenia: Results From a Phase II, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. 'Exceptional' data for schizophrenia drug Evenamide boost Newron shares | BioWorld [bioworld.com]
- 7. Drug Side Effects: How to Identify Extrapyramidal Effects [webmd.com]
- 8. newatlas.com [newatlas.com]
- 9. Newron Reports New Data on Evenamide Efficacy in Schizophrenia Study [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Evenamide and Extrapyramidal Symptoms (EPS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#potential-for-evenamide-to-induce-extrapyramidal-symptoms]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com